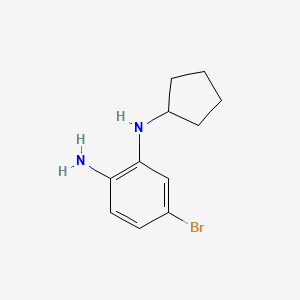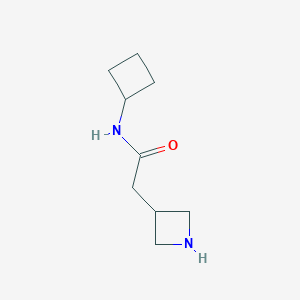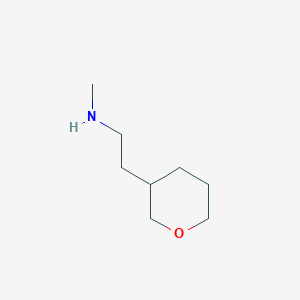
(2-Amino-5-bromophenyl)cyclopentylamine
Descripción general
Descripción
Synthesis Analysis
The synthesis routes of “(2-Amino-5-bromophenyl)cyclopentylamine” are detailed in various experiments. More specific information about the synthesis process can be found in the referenced documents.Chemical Reactions Analysis
While specific chemical reactions involving “(2-Amino-5-bromophenyl)cyclopentylamine” are not available, it’s known that this compound is used in scientific research, including in the fields of pharmaceuticals, materials science, and organic synthesis.Aplicaciones Científicas De Investigación
Metabolism Studies
- In Vivo Metabolism in Rats : The study of the in vivo metabolism of related compounds in rats can provide insights into the metabolic pathways and by-products relevant to (2-Amino-5-bromophenyl)cyclopentylamine. This research can help understand how this compound is processed in the body and its potential metabolic impacts (Kanamori et al., 2002).
Chemical Synthesis and Derivatives
- Synthesis of Heterocycles and Peptidomimetic Scaffolds : The creation of novel amino acid-derived heterocycles and peptidomimetic scaffolds involves the use of similar bromophenyl compounds. These scaffolds have potential applications in drug design and the development of new therapeutic agents (Todd et al., 2002).
- Luminescent Properties in Palladium and Iridium Complexes : Studies on cyclopalladated and cyclometalated complexes involving bromophenyl compounds have revealed interesting luminescent properties. These findings could be applied in the development of new materials for optical and electronic applications (Xu et al., 2014).
- Synthesis of Carbocyclic Ribosylamines : Research into the synthesis of 5-substituted carbocyclic nucleoside analogues using similar bromophenyl compounds can inform the production of (2-Amino-5-bromophenyl)cyclopentylamine derivatives. These analogues are significant in medicinal chemistry, especially in antiviral and anticancer drug development (Slama et al., 2006).
Biochemical Research
- Anticonvulsant Activity in 3-Aminopyrroles : The synthesis and testing of 3-aminopyrroles, which are structurally related to (2-Amino-5-bromophenyl)cyclopentylamine, have shown considerable anticonvulsant activity with a lack of neurotoxicity. This research could guide the development of new treatments for epilepsy and related neurological disorders (Unverferth et al., 1998).
Safety And Hazards
Propiedades
IUPAC Name |
4-bromo-2-N-cyclopentylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c12-8-5-6-10(13)11(7-8)14-9-3-1-2-4-9/h5-7,9,14H,1-4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLCGAYVDFFTKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C(C=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-5-bromophenyl)cyclopentylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-(4-Bromo-3-fluorophenoxy)propyl]pyrrolidine](/img/structure/B1400048.png)



![4-[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)oxy]-3-chloroaniline](/img/structure/B1400054.png)
![N-[2-(Tetrahydro-2H-pyran-3-yl)ethyl]propan-2-amine](/img/structure/B1400055.png)
![{Spiro[3.3]heptan-2-yl}methanamine](/img/structure/B1400056.png)

![[1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid](/img/structure/B1400060.png)

![Spiro[2.3]hexan-5-amine](/img/structure/B1400068.png)

